1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride
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Overview
Description
1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride typically involves the cyclization of amido-nitriles under mild conditions. This reaction is often catalyzed by nickel and proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally tolerant to a variety of functional groups, making it a versatile method for synthesizing substituted imidazoles .
Industrial Production Methods
Industrial production methods for this compound often involve solvent-free conditions, which are considered green chemical methods. These methods utilize neutral or weakly acidic alumina to achieve satisfactory results . The possibility of performing the reaction under solvent-free conditions makes this approach environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions often involve the use of reducing agents to convert the imidazole ring to a more saturated form.
Substitution: Substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are generally carried out under mild conditions to preserve the integrity of the imidazole ring .
Major Products
The major products formed from these reactions include various substituted imidazoles, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This inhibition is often achieved through the binding of the imidazole ring to the active site of the enzyme, thereby blocking its activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Uniqueness
What sets 1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride apart from these similar compounds is its unique combination of chemical and biological properties. Its ability to undergo a variety of chemical reactions under mild conditions and its broad range of biological activities make it a versatile and valuable compound for scientific research .
Properties
CAS No. |
2639462-46-5 |
---|---|
Molecular Formula |
C7H13ClN2O |
Molecular Weight |
176.6 |
Purity |
95 |
Origin of Product |
United States |
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